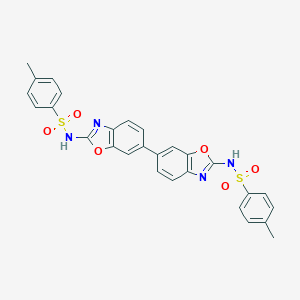amino]acetamide](/img/structure/B296167.png)
N-(2,4-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as DASAM, and it belongs to the class of sulfonamide compounds. DASAM has been synthesized using various methods, and it has been found to have several potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of DASAM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DASAM has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DASAM has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. DASAM has been found to have low toxicity in animal studies, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASAM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds. However, DASAM has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its potential for use in animal studies.
Direcciones Futuras
There are several future directions for research on DASAM. One potential area of research is the development of DASAM analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of DASAM and its potential targets in cancer and inflammation. Additionally, the use of DASAM in combination with other compounds for synergistic effects could be explored. Overall, DASAM has significant potential for use in scientific research, and further studies are needed to fully understand its properties and applications.
Métodos De Síntesis
The synthesis of DASAM involves the reaction between 2,4-dimethoxyaniline and 2-methoxy-5-methylbenzenesulfonyl chloride. The resulting product is then reacted with methylamine and acetic anhydride to obtain DASAM. This synthesis method has been optimized to obtain high yields of DASAM with good purity.
Aplicaciones Científicas De Investigación
DASAM has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. DASAM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of the hepatitis C virus.
Propiedades
Fórmula molecular |
C19H24N2O6S |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H24N2O6S/c1-13-6-9-16(26-4)18(10-13)28(23,24)21(2)12-19(22)20-15-8-7-14(25-3)11-17(15)27-5/h6-11H,12H2,1-5H3,(H,20,22) |
Clave InChI |
VUATXXHFWBHPKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)






![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)

